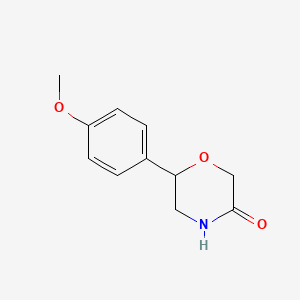

6-(4-Methoxyphenyl)morpholin-3-one

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-9-4-2-8(3-5-9)10-6-12-11(13)7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHNUCHPUADMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672856 | |

| Record name | 6-(4-Methoxyphenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5196-94-1 | |

| Record name | 6-(4-Methoxyphenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hypochlorite-Mediated Oxidation and Cyclization

A pivotal method for morpholin-3-one synthesis involves the oxidation of 2-(2-chloroethoxy)ethanol derivatives followed by amidation and cyclization. Adapted from WO2019138362A1, this route can be modified for this compound:

-

Oxidation of 2-(2-Chloroethoxy)ethanol :

-

Amidation with 4-Methoxyaniline :

-

Reactant : 2-(2-Chloroethoxy)acetic acid (X) is coupled with 4-methoxyaniline (VII) using phenylboronic acid as a catalyst.

-

Conditions : Toluene, 80–90°C, 8–12 hours.

-

Intermediate : 2-(2-Chloroethoxy)-N-(4-methoxyphenyl)acetamide (IX).

-

-

Cyclization to Morpholin-3-one :

Key Advantages :

-

Avoids nitration and corrosive acyl chlorides.

-

Utilizes cost-effective NaClO as an oxidant.

Epichlorohydrin-Based Alkylation and Cyclization

US20130172554A1 details a method for morpholin-3-one intermediates via epichlorohydrin alkylation, adaptable for methoxyphenyl substitution:

-

Alkylation of 4-Methoxyaniline :

-

Reactant : 4-Methoxyaniline reacts with R-epichlorohydrin in a polar aprotic solvent (e.g., DMF).

-

Conditions : 95–100°C, 5–6 hours.

-

Intermediate : 4-[4-(3-Chloro-2(R)-hydroxy-propylamino)-phenyl]-morpholin-3-one (V).

-

-

Cyclization with Phthalimide Derivatives :

Table 1: Comparison of Synthetic Routes

Catalytic and Solvent Innovations

TEMPO-Catalyzed Oxidations

The TEMPO/NaClO system is favored for its efficiency in oxidizing alcohols to carboxylic acids without over-oxidation. For 2-(2-chloroethoxy)ethanol, this method achieves >90% conversion under mild conditions, minimizing side products.

Solvent Selection and Recycling

-

Methyl Isobutyl Ketone (MIBK) : Used for extraction in WO2019138362A1, MIBK offers excellent phase separation and recyclability, reducing environmental impact.

-

DMF and Acetonitrile : High-boiling solvents facilitate cyclization but require energy-intensive distillation for recovery.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)morpholin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Research indicates that 6-(4-Methoxyphenyl)morpholin-3-one exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of morpholinones, including this compound, possess antimicrobial effects against various pathogens. For instance, it has demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL .

- Anticancer Activity : The compound has been evaluated for its potential anticancer properties. Research indicates that morpholinone derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural similarities to other biologically active compounds allow it to be used in developing new drugs targeting specific diseases.

Key Pharmaceutical Developments

- Anticoagulants : The compound is related to key intermediates used in the synthesis of anticoagulant medications like rivaroxaban. Its role in drug synthesis is crucial for the efficient production of these therapeutics .

- PRMT5 Inhibitors : Recent studies have explored its potential as a PRMT5 inhibitor, which plays a role in cancer progression. Compounds structurally similar to this compound have shown promising results in inhibiting PRMT5 activity .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against clinical isolates of E. coli. The compound exhibited significant bactericidal activity, suggesting its potential use as an antimicrobial agent .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that this morpholinone derivative could induce apoptosis in breast cancer cell lines. The mechanism involved the activation of caspases and modulation of cell cycle regulators .

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a precursor to factor Xa inhibitors, it binds to the active site of the enzyme, inhibiting its activity and thereby preventing the formation of blood clots. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Position and Electronic Effects

- 6-(4-Chlorophenoxy)-4-(4-methoxyphenyl)morpholin-3-one (Compound 2, ): Substituents: Chlorophenoxy (electron-withdrawing) at position 6 and methoxyphenyl (electron-donating) at position 3. Biological Activity: Induces apoptosis in A549 lung cancer cells by elevating P53 and Fas protein levels . Key Difference: The target compound’s methoxyphenyl group at position 6 may alter electronic delocalization compared to Compound 2’s mixed substituents.

- 4-(4-Aminophenyl)morpholin-3-one (–10): Substituent: Amino group (-NH₂) at position 4. Synthesis: Achieves up to 95% yield using iron catalysts and reflux conditions .

6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one (CAS 1033201-59-0, ) :

Photophysical Properties

- 4-Phenylethynylquinazolines (Compounds 6a–l, –3) :

- Methoxy groups at the 2-, 6-, or 8-positions reduce emission intensity but increase emission wavelength (red shift) due to disrupted π-electron delocalization .

- Example: Compound 6l (4-methoxyphenyl groups at 6 and 8) exhibits a low-intensity UV-Vis band at ~320 nm, indicating poor charge transfer .

- Implication for Target Compound : The 6-position methoxyphenyl group in the target molecule may similarly reduce emission intensity while causing a red shift in fluorescence.

Biological Activity

6-(4-Methoxyphenyl)morpholin-3-one, with the chemical formula C_12H_15NO_2, is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily recognized as a precursor for various biologically active molecules, particularly in the development of anticoagulants and anti-inflammatory agents. The following sections provide an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of 4-methoxyphenyl isocyanate with morpholine. This reaction typically occurs in organic solvents such as dichloromethane or toluene under controlled conditions. The general reaction can be summarized as follows:

The compound's structure features a morpholine ring substituted with a methoxy group, which influences its electronic properties and biological activity.

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it has been studied for its role as an inhibitor of factor Xa, a key enzyme in the coagulation cascade. By binding to the active site of factor Xa, the compound effectively inhibits thrombin generation and prevents blood clot formation.

Anticoagulant Activity

Research indicates that derivatives of this compound exhibit significant anticoagulant properties. For example, one study demonstrated that compounds derived from this morpholinone showed potent inhibition of factor Xa activity, with IC50 values in the low micromolar range. This suggests potential applications in treating thromboembolic disorders.

Anti-inflammatory Effects

In addition to its anticoagulant properties, this compound has shown promise in anti-inflammatory applications. A study involving lipopolysaccharide (LPS)-induced inflammation models indicated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This highlights its potential as a therapeutic agent for inflammatory diseases.

Case Studies

- Anticoagulant Efficacy : A comparative study assessed the efficacy of various morpholinone derivatives against factor Xa. The results indicated that this compound exhibited superior anticoagulant activity compared to other derivatives lacking the methoxy substitution.

- Inflammation Model : In an animal model of systemic inflammation induced by LPS, treatment with this compound significantly decreased plasma levels of inflammatory markers and improved survival rates compared to control groups.

Data Tables

| Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|

| Factor Xa Inhibition | 0.5 | Competitive inhibition at active site |

| TNF-α Production Inhibition | 1.2 | Modulation of NF-κB pathway |

| IL-6 Production Inhibition | 1.5 | Inhibition of pro-inflammatory signaling |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-(4-Methoxyphenyl)morpholin-3-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A multi-step synthesis can be adapted from morpholin-3-one core derivatization strategies. For example, reductive amination using sodium cyanoborohydride (NaBH₃CN) with acetaldehyde in methanol under mild conditions (room temperature, 1 hour) can introduce substituents to the morpholinone ring. Subsequent coupling reactions (e.g., HATU-mediated amidation) with 4-methoxyphenyl precursors may yield the target compound. Optimization should focus on solvent choice (DMF for polar intermediates), stoichiometric ratios (1:1.2 for amine:carbonyl), and purification via flash chromatography .

Q. How can crystallographic data for this compound be collected and interpreted to confirm its molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical. Crystals grown via slow evaporation from acetonitrile or ethanol should be analyzed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data refinement via SHELXL-2018/3 (for small-molecule structures) can resolve bond lengths and angles. Validate geometric parameters (e.g., morpholinone ring puckering) against Cambridge Structural Database (CSD) entries. ORTEP-3 visualization software aids in generating publication-quality thermal ellipsoid diagrams .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃), IR (for carbonyl stretching ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS). For ambiguous peaks (e.g., overlapping aromatic signals), 2D NMR (COSY, HSQC, HMBC) can clarify connectivity. If HPLC purity analysis shows discrepancies (>98% purity threshold), re-examine mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) and consider orthogonal methods like GC-MS .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered solvent molecules or twinning) be resolved during refinement of this compound structures?

- Methodological Answer : For disordered regions, apply SHELXL’s PART and SIMU commands to model anisotropic displacement. Twinning can be addressed using the TWIN/BASF commands in SHELXL, with Hooft parameters to validate the solution. Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to identify weak intermolecular interactions contributing to disorder .

Q. What strategies are recommended for analyzing hydrogen-bonding networks and π-π interactions in crystalline this compound?

- Methodological Answer : Graph set analysis (Etter’s formalism) can categorize hydrogen bonds (e.g., R₂²(8) motifs). Mercury CSD software calculates interaction distances (e.g., O···H-N < 2.2 Å) and angles. For π-π stacking, measure centroid distances (3.4–3.8 Å) and dihedral angles (<15°). Compare with analogous morpholinone derivatives (e.g., 1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea) to identify trends in supramolecular packing .

Q. How can the hydrolytic stability of this compound be assessed under varying pH conditions, given limited pre-existing data?

- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C for 14 days. Monitor degradation via UPLC-PDA (λ = 254 nm) and quantify products (e.g., morpholinone ring-opened species) using calibration curves. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions. Pair with DFT calculations (Gaussian 16) to identify susceptible bonds (e.g., lactam carbonyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.